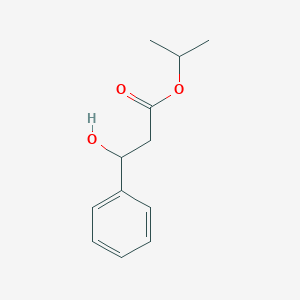

![molecular formula C18H31N7O11P2 B14088297 N6-[(6-Aminohexyl)carbamoylmethyl]-ADP](/img/structure/B14088297.png)

N6-[(6-Aminohexyl)carbamoylmethyl]-ADP

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N6-[(6-Aminohexyl)carbamoylmethyl]-ADP is an alkylated derivative of adenosine diphosphate. This compound is notable for its applications in biochemical research, particularly in studies involving nucleotide interactions and enzyme mechanisms. It is a modified nucleotide that can be used in various biochemical assays and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-[(6-Aminohexyl)carbamoylmethyl]-ADP typically involves the alkylation of adenosine diphosphate with iodoacetic acid, followed by condensation with 1,6-diaminohexane in the presence of a water-soluble carbodiimide . The overall yield of this synthesis is approximately 40% based on the starting material .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing quality control measures to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

N6-[(6-Aminohexyl)carbamoylmethyl]-ADP can undergo various chemical reactions, including phosphorylation and binding to matrices. It can be phosphorylated via acetate kinase to form adenosine triphosphate . Additionally, it can be conjugated to other molecules for use in affinity chromatography and other biochemical assays .

Common Reagents and Conditions

Phosphorylation: Acetate kinase is commonly used to phosphorylate this compound to adenosine triphosphate.

Binding to Matrices: The compound can be bound to agarose beads or other matrices for use in affinity chromatography.

Major Products Formed

Adenosine Triphosphate: Formed through phosphorylation.

Conjugated Derivatives: Formed through binding to matrices or other molecules.

Scientific Research Applications

N6-[(6-Aminohexyl)carbamoylmethyl]-ADP is used in various scientific research applications, including:

Biochemistry: It is used to study nucleotide interactions and enzyme mechanisms.

Affinity Chromatography: The compound can be used to purify proteins and other biomolecules by binding to specific targets.

Photoaffinity Labeling: It has been biotinylated and conjugated to an azidonitrobenzoyl group for use as a photoaffinity probe to visualize the ATPase site of myosin.

Mechanism of Action

N6-[(6-Aminohexyl)carbamoylmethyl]-ADP exerts its effects by interacting with nucleotide-binding sites on enzymes and other proteins. The compound can be phosphorylated to form adenosine triphosphate, which is a key molecule in cellular energy transfer. When used in affinity chromatography, it binds to specific proteins, allowing for their purification and study .

Comparison with Similar Compounds

Similar Compounds

N6-[(6-Aminohexyl)carbamoylmethyl]-ATP: A similar compound that is also used in biochemical research and affinity chromatography.

N6-[(6-Aminohexyl)carbamoylmethyl]-AMP: Another related compound used in similar applications.

Uniqueness

N6-[(6-Aminohexyl)carbamoylmethyl]-ADP is unique in its ability to be phosphorylated to adenosine triphosphate, making it a versatile tool in biochemical research. Its ability to bind to matrices and be used in affinity chromatography also sets it apart from other nucleotide analogues .

Properties

Molecular Formula |

C18H31N7O11P2 |

|---|---|

Molecular Weight |

583.4 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-[6-[[2-(6-aminohexylamino)-2-oxoethyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C18H31N7O11P2/c19-5-3-1-2-4-6-20-12(26)7-21-16-13-17(23-9-22-16)25(10-24-13)18-15(28)14(27)11(35-18)8-34-38(32,33)36-37(29,30)31/h9-11,14-15,18,27-28H,1-8,19H2,(H,20,26)(H,32,33)(H,21,22,23)(H2,29,30,31)/t11-,14-,15-,18-/m1/s1 |

InChI Key |

MMSIXCSIWMOXLY-XKLVTHTNSA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)NCC(=O)NCCCCCCN |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)NCC(=O)NCCCCCCN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

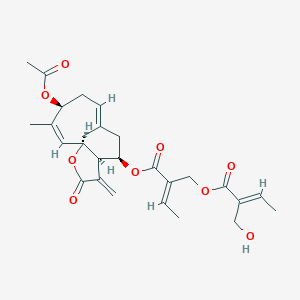

![7,8-dimethoxy-1-methyl-3H-pyrazolo[3,4-c]cinnoline](/img/structure/B14088222.png)

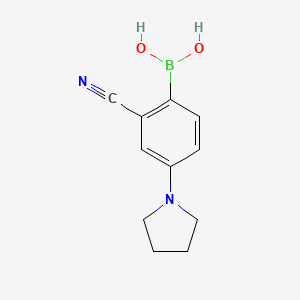

![N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(2-hydroxy-4,6-dimethylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B14088228.png)

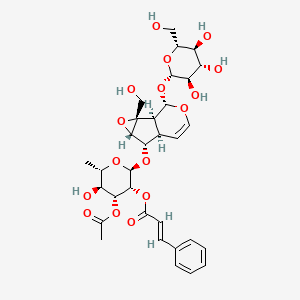

![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14088231.png)

![9-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14088246.png)

![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088249.png)

![2,4-dichloro-6-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B14088250.png)

![7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-2-(3-methoxypropyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088262.png)

![2-(1,3-Benzothiazol-2-yl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088269.png)

![6,7-Dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088279.png)

![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3,4-diethoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14088284.png)